molecular formula C26H19BrN2O4 B604441 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE CAS No. 312282-49-8

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE

Cat. No.: B604441
CAS No.: 312282-49-8
M. Wt: 503.3g/mol
InChI Key: WSUQECQZFOIGPH-WKULSOCRSA-N
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Description

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, hydroxyl group, and methoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4,5-bis(4-methoxyphenyl)-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Properties

CAS No.

312282-49-8

Molecular Formula

C26H19BrN2O4

Molecular Weight

503.3g/mol

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

InChI

InChI=1S/C26H19BrN2O4/c1-31-20-8-3-16(4-9-20)24-22(14-28)26(29-15-18-13-19(27)7-12-23(18)30)33-25(24)17-5-10-21(32-2)11-6-17/h3-13,15,30H,1-2H3/b29-15+

InChI Key

WSUQECQZFOIGPH-WKULSOCRSA-N

SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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